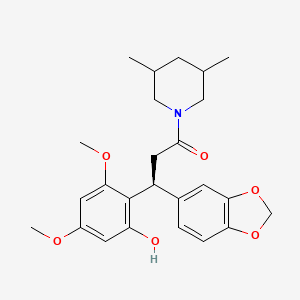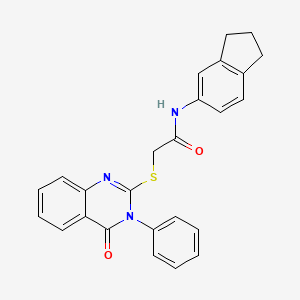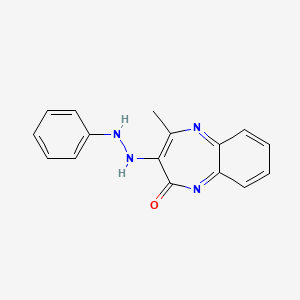
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML036 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is primarily used in research settings, particularly in the study of protein electrophoresis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ML036 is typically prepared as a solution of acrylamide and bis-acrylamide in a specific ratio. The preparation involves dissolving highly pure electrophoresis-grade acrylamide and bis-acrylamide in ultrapure water, followed by filtration through a 0.2-micron filter to ensure purity .
Industrial Production Methods
In industrial settings, the production of ML036 involves large-scale synthesis of acrylamide and bis-acrylamide, followed by precise mixing and filtration processes to achieve the desired concentration and purity. The solution is then packaged and stored under controlled conditions to maintain its stability and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
ML036 undergoes several types of chemical reactions, including:
Polymerization: The acrylamide and bis-acrylamide in ML036 polymerize to form polyacrylamide gels, which are used in electrophoresis.
Cross-linking: Bis-acrylamide acts as a cross-linker, forming bonds between acrylamide chains to create a stable gel matrix.
Common Reagents and Conditions
Initiators: Free radical initiators such as ammonium persulfate and tetramethylethylenediamine are commonly used to initiate the polymerization process.
Conditions: The polymerization reaction typically occurs at room temperature and neutral pH, with the presence of oxygen being minimized to prevent inhibition of the reaction.
Major Products Formed
The primary product formed from the reactions involving ML036 is polyacrylamide gel, which is used extensively in electrophoresis for the separation of proteins and nucleic acids .
Applications De Recherche Scientifique
ML036 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyacrylamide gels for various analytical techniques.
Biology: Essential in the study of proteins and nucleic acids through gel electrophoresis.
Medicine: Employed in diagnostic techniques to analyze protein and nucleic acid samples.
Industry: Utilized in wastewater treatment and as a flocculant in various industrial processes.
Mécanisme D'action
The mechanism of action of ML036 involves the polymerization of acrylamide and bis-acrylamide to form a gel matrix. This matrix acts as a medium for the separation of molecules based on their size and charge during electrophoresis. The molecular targets include proteins and nucleic acids, which migrate through the gel under the influence of an electric field, allowing for their separation and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylamide: Similar to ML036, polyacrylamide is used in gel electrophoresis but may differ in the ratio of acrylamide to bis-acrylamide.
Agarose: Another gel-forming compound used in electrophoresis, particularly for the separation of larger molecules such as DNA.
Uniqueness of ML036
ML036 is unique due to its specific ratio of acrylamide to bis-acrylamide, which provides optimal properties for the formation of stable and effective polyacrylamide gels. This makes it particularly suitable for high-resolution separation of proteins and nucleic acids in electrophoresis .
Propriétés
Formule moléculaire |
C28H33N5O6 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1 |
Clé InChI |
MITOFRSPGLYHSJ-QFIPXVFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)
![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)


![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)

![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B10764007.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)